Dicamba-olamine
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Overview
Description
Dicamba-olamine is an organoammonium salt that is the ethanolamine salt of dicamba. It is widely used as a herbicide for controlling annual and perennial broad-leaved weeds and brush species. This compound is known for its effectiveness in agricultural applications, particularly in crops like cotton, sugarcane, soybeans, sorghum, and cereals .
Preparation Methods
Synthetic Routes and Reaction Conditions
Dicamba-olamine is synthesized by reacting dicamba (3,6-dichloro-2-methoxybenzoic acid) with ethanolamine. The reaction typically involves mixing dicamba with ethanolamine in a suitable solvent under controlled temperature and pH conditions to form the ethanolamine salt .
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using similar reaction conditions as in laboratory synthesis. The process is optimized for high yield and purity, ensuring that the final product meets the required standards for agricultural use .
Chemical Reactions Analysis
Types of Reactions
Dicamba-olamine undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form hydroxylated derivatives.
Reduction: Reduction reactions can convert this compound to its corresponding amine derivatives.
Substitution: Substitution reactions can occur at the chloro groups, leading to the formation of different substituted products.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents like sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles such as amines and thiols can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions include hydroxylated dicamba derivatives, amine-substituted dicamba, and other substituted benzoic acid derivatives .
Scientific Research Applications
Dicamba-olamine has a wide range of scientific research applications:
Chemistry: Used as a model compound for studying herbicide chemistry and environmental fate.
Biology: Investigated for its effects on plant physiology and its role in controlling weed growth.
Industry: Widely used in agriculture for weed control, contributing to increased crop yields and sustainable farming practices
Mechanism of Action
Dicamba-olamine functions as a synthetic auxin, mimicking the natural plant hormone auxin. It is absorbed through the leaves and translocates throughout the plant, causing uncontrolled growth, leading to plant death. The molecular targets include auxin receptors and pathways involved in ethylene and abscisic acid production, which result in growth inhibition, senescence, and tissue decay .
Comparison with Similar Compounds
Similar Compounds
2,4-Dichlorophenoxyacetic acid (2,4-D): Another widely used herbicide with similar auxin-mimicking properties.
Triclopyr: A herbicide used for controlling woody plants and broadleaf weeds.
Glyphosate: A non-selective herbicide used for broad-spectrum weed control
Uniqueness
Dicamba-olamine is unique due to its specific formulation as an ethanolamine salt, which enhances its solubility and effectiveness in certain agricultural applications. Its selective action on broad-leaved weeds while being less toxic to grasses makes it a valuable tool in integrated weed management .
Properties
CAS No. |
53404-28-7 |
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Molecular Formula |
C10H13Cl2NO4 |
Molecular Weight |
282.12 g/mol |
IUPAC Name |
2-aminoethanol;3,6-dichloro-2-methoxybenzoic acid |
InChI |
InChI=1S/C8H6Cl2O3.C2H7NO/c1-13-7-5(10)3-2-4(9)6(7)8(11)12;3-1-2-4/h2-3H,1H3,(H,11,12);4H,1-3H2 |
InChI Key |
PYJWLFDSOCOIHD-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=CC(=C1C(=O)O)Cl)Cl.C(CO)N |
Origin of Product |
United States |
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